molecular formula C8H9FN2O4S B1336246 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide CAS No. 61324-91-2

4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide

Cat. No. B1336246
CAS RN: 61324-91-2
M. Wt: 248.23 g/mol
InChI Key: JNBSDOVFCHSPJE-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide is a derivative of nitrobenzenesulfonamide, which is a class of compounds known for their various applications in pharmaceuticals and as intermediates in chemical synthesis. While the provided papers do not directly discuss 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, they provide insights into the structural and vibrational properties of related nitrobenzenesulfonamides, which can be extrapolated to understand the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-3-nitrobenzene sulfonamide derivatives, involves the reaction of sulfonyl chloride with amino acid esters and amines to yield a series of compounds with high yields . This suggests that a similar synthetic route could be employed for the synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, substituting the appropriate fluoro and dimethylamine components in the reaction.

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides has been studied using experimental techniques like FT-IR and FT-Raman, as well as computational methods such as density functional theory (DFT) . These studies provide detailed information on the molecular conformation and vibrational analysis of the compounds, which are crucial for understanding the behavior and reactivity of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide. The effects of different substituents on the benzene ring can significantly influence the molecular properties.

Chemical Reactions Analysis

Although the specific chemical reactions of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide are not detailed in the provided papers, the general reactivity of nitrobenzenesulfonamide derivatives can be inferred. These compounds are likely to undergo typical aromatic substitution reactions, and the presence of the nitro group can make the sulfonamide more susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides can be deduced from their structural and vibrational spectroscopic properties. The presence of different substituents such as nitro, chloro, or fluoro groups can alter properties like melting point, solubility, and reactivity. The vibrational spectroscopy data provide insights into the bond strengths and the stability of the compounds . The antimicrobial activity of these derivatives indicates potential biological applications and interactions .

Scientific Research Applications

Chemical Reactions and Derivatives

4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide and related compounds participate in various chemical reactions, leading to the formation of different derivatives. For instance, the reactions of 1-fluoro-2,4-dinitrobenzene with N,N-dialkylamines result in the formation of dinitrophenyl N,N-dialkylcarbamates and N,N-dialkyldinitroanilines, influenced by steric factors (Gale, Rosevear, & Wilshire, 1995).

Antimicrobial Activity

Some derivatives of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide exhibit antimicrobial properties. A study synthesizing sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, found that these compounds showed good to potent antimicrobial activity against various bacteria and fungi (Janakiramudu et al., 2017).

Applications in PET Tracer Precursors

The compound has potential applications in medical imaging, particularly as a precursor in PET tracer synthesis. A sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized for use as a precursor in (18 F)fluoride chemistry, indicating its potential in positron emission tomography (PET) tracers (Gebhardt & Saluz, 2012).

Electrochemical Studies

Electrochemical behavior of derivatives, including N,N-dimethyl-p-nitrobenzenesulfonamide, has been studied. This research is important in understanding the redox properties of these compounds, which can have implications in various chemical applications (Asirvatham & Hawley, 1974).

Synthesis and Pharmacological Evaluation

Novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one compounds, synthesized from derivatives of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, were screened for antimicrobial activity, revealing a range of pharmacologically relevant properties (Jagtap et al., 2010).

Protein-Solubilizing Applications

The compound and its derivatives are also studied in the context of protein solubilization, offering potential applications in biochemical research and drug development (Sutton, Drewes, & Welz, 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBSDOVFCHSPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429162
Record name 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide

CAS RN

61324-91-2
Record name 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61324-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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